![molecular formula C19H18N2O2S B8684901 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 64997-22-4](/img/structure/B8684901.png)
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole
描述
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and diamine precursors under acidic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
作用机制
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-based compounds also show similar reactivity and applications in medicinal chemistry.
Uniqueness
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to the combination of both thiazole and imidazole rings, along with the methoxyphenyl groups. This unique structure enhances its chemical reactivity and broadens its range of applications compared to other similar compounds.
属性
CAS 编号 |
64997-22-4 |
|---|---|
分子式 |
C19H18N2O2S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C19H18N2O2S/c1-22-15-7-3-13(4-8-15)17-18(21-11-12-24-19(21)20-17)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI 键 |
WWVVMOWJXBBNGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=C(C=C4)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
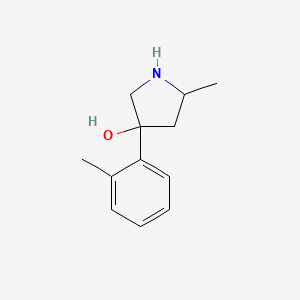





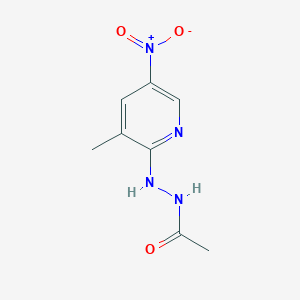
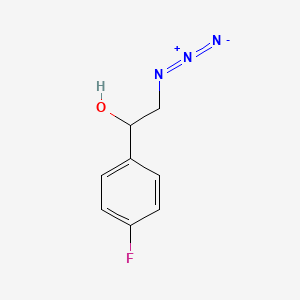

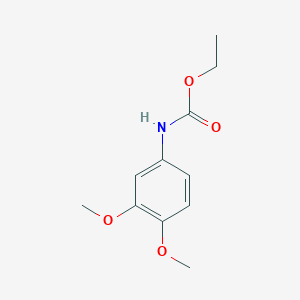
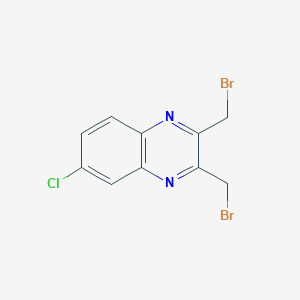

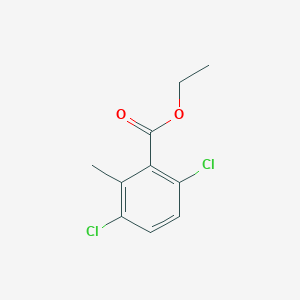
![2-Chloro-5-[2-(nitromethylidene)imidazolidin-1-yl]pyridine](/img/structure/B8684940.png)
